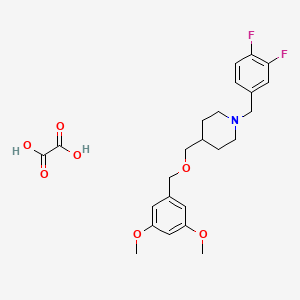

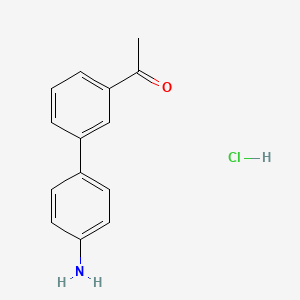

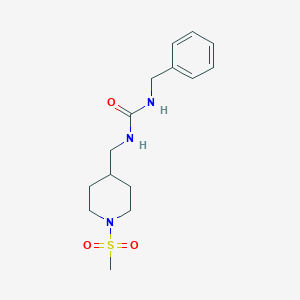

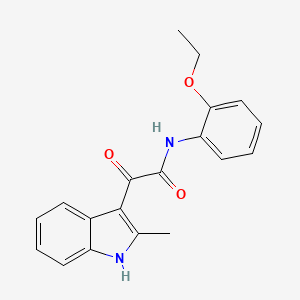

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is part of a group of chemical compounds known for their potential in various biological applications. Its structure is characterized by the presence of both indole and acetamide groups, which are common in substances with significant biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions. For instance, Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, highlighting a common approach in synthesizing such compounds involving physical and spectral data analysis (Debnath & Ganguly, 2015).

Molecular Structure Analysis

The molecular structure of compounds like N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide often involves complex configurations. Bai et al. (2011) describe a similar compound's structure confirmed by spectroscopic techniques and density functional theory (DFT) (Bai et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds are varied. Latli and Casida (1995) describe the synthesis of a related compound, showcasing the complexity and variety of reactions these compounds can undergo (Latli & Casida, 1995).

Physical Properties Analysis

The physical properties of such compounds are generally characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. Gopi and Dhanaraju (2020) performed such analysis on similar compounds (Gopi & Dhanaraju, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of these compounds are often studied through various spectroscopic methods. Arjunan et al. (2009) provide an example of such an analysis for related compounds (Arjunan et al., 2009).

Scientific Research Applications

Cannabinoid Receptor Ligands

Research has explored the synthesis of indol-3-yl-oxoacetamides, including N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, as potent ligands for cannabinoid receptors. These compounds show significant selectivity and potency for CB2 receptors, indicating potential therapeutic applications (Moldovan et al., 2017).

Antioxidant Properties

Some derivatives of N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for their antioxidant activity. These studies reveal considerable antioxidant activity in these compounds, suggesting their potential use in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).

Antimicrobial Agents

Several derivatives of this compound have been synthesized and characterized for their antimicrobial properties. These studies found promising antibacterial and antifungal activities in some of the synthesized compounds, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Anti-tuberculosis Activity

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide derivatives have been investigated for their anti-tuberculosis activity. These studies include synthesis, crystal, and computational studies, along with in vitro evaluations against tuberculosis (Bai et al., 2011).

COX-2 Targeted Imaging Agents

In the field of medical imaging, iodinated derivatives of this compound have been synthesized and evaluated as selective inhibitors of COX-2, suitable for potential in vivo imaging. This suggests applications in diagnostic imaging and disease monitoring (Uddin et al., 2009).

properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-16-11-7-6-10-15(16)21-19(23)18(22)17-12(2)20-14-9-5-4-8-13(14)17/h4-11,20H,3H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXBIVBHSFQZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)

![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)

![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)

![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2488294.png)